REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:8]=1[NH2:9].OO.[OH-:17].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.ClC1C=CC=CC=1.O[W](O)(=O)=O>[Cl:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:8]=1[N+:9]([O-:2])=[O:17] |f:3.4,5.6|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
OO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=C(N)C(=CC=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
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S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
7.5 g
|
Type
|
catalyst
|
Smiles
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O[W](=O)(=O)O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
47 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 47° C. for 4 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
was separated at 75° C.
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Type
|
CUSTOM
|
Details
|
91 g of the aqueous layer was removed
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Type
|
TEMPERATURE
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Details
|
Then, the obtained organic layer was cooled to 60° C. or less
|
Type
|
ADDITION
|
Details
|
35 g (300 mmol) of a 48% aqueous potassium hydroxide solution was added
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Type
|
ADDITION
|
Details
|
34 ml (400 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature
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Type
|
CUSTOM
|
Details
|
was adjusted to 60° C. or less
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
was separated at room temperature
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |